molecular formula C11H12N2OS B14764268 5-(3-Methoxy-5-methylphenyl)thiazol-2-amine

5-(3-Methoxy-5-methylphenyl)thiazol-2-amine

Katalognummer: B14764268
Molekulargewicht: 220.29 g/mol
InChI-Schlüssel: VKCMZRSTDVJYHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The synthesis of 5-(3-Methoxy-5-methylphenyl)thiazol-2-amine typically involves the reaction of 3-methoxy-5-methylbenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Analyse Chemischer Reaktionen

5-(3-Methoxy-5-methylphenyl)thiazol-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-(3-Methoxy-5-methylphenyl)thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(3-Methoxy-5-methylphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

5-(3-Methoxy-5-methylphenyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:

These compounds share similar structural features but may exhibit different chemical and biological properties, highlighting the uniqueness of this compound in terms of its specific activities and applications.

Eigenschaften

Molekularformel

C11H12N2OS

Molekulargewicht

220.29 g/mol

IUPAC-Name

5-(3-methoxy-5-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H12N2OS/c1-7-3-8(5-9(4-7)14-2)10-6-13-11(12)15-10/h3-6H,1-2H3,(H2,12,13)

InChI-Schlüssel

VKCMZRSTDVJYHD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)OC)C2=CN=C(S2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.